(5Z)-3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorophenyl and methylphenyl groups, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions The chlorophenyl and methylphenyl groups are then introduced through Friedel-Crafts alkylation reactions, which involve the use of aluminum chloride as a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinediones.
Scientific Research Applications
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but lacks the thiazolidine ring.
Methoxychlor: Shares the methoxyphenyl moiety but differs in overall structure.
Dicofol: Similar in structure but used primarily as an acaricide.
Uniqueness
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine ring with chlorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20ClNO3S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H20ClNO3S/c1-17-6-8-19(9-7-17)16-30-22-5-3-2-4-20(22)14-23-24(28)27(25(29)31-23)15-18-10-12-21(26)13-11-18/h2-14H,15-16H2,1H3/b23-14- |
InChI Key |
YQNDWEHAKUNKMQ-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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